molecular formula C5H9NO3 B1295569 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 6629-85-2

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B1295569
CAS No.: 6629-85-2
M. Wt: 131.13 g/mol
InChI Key: JKUDHKGYEHJGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with a hydroxymethyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions, leading to the formation of the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The oxazolidinone ring can be reduced to produce amino alcohols:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)2[^13^].
  • Product : 2-Amino-2-methyl-1-propanol (observed in related oxazolidinone reductions)2.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution, enabling functionalization:

Methyl Chloroformate Substitution

  • Reagents/Conditions : Methyl chloroformate (ClCO₂Me), triethylamine (Et₃N), dichloromethane (DCM)2.
  • Product : trans-4-Methyl-2-oxazolidinone derivatives (100% regioselectivity, stereoretentive)2.
  • Mechanism : SN1 pathway supported by computational studies2.

Isocyanate Cyclization

  • Reagents/Conditions : Isocyanates (R-NCO) with tetraarylphosphonium salts as catalysts3.
  • Product : 4-Hydroxymethyl-substituted oxazolidinones (including enantiopure forms)3.
  • Yield : Up to 95% under optimized conditions3.

With Aldehydes

  • Reagents/Conditions : Aldehydes (R-CHO) and 2-hydroxymethylpiperidine (2-HMP) under neutral conditions45.
  • Product : Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines4.
  • Mechanism : Involves iminium intermediate formation, confirmed by NMR studies4.

Intramolecular Cyclization

  • Reagents/Conditions : Bicyclic guanidine catalysts in dichloroethane (DCE) at 80°C6.
  • Product : Multifunctional 4-hydroxymethyl oxazolidin-2-ones6.
  • Yield : 60–85% depending on substituents6.

Mechanistic Insights

  • Substitution : Computational studies suggest SN1 mechanisms for methyl chloroformate reactions, with carbocation intermediates stabilized by solvent interactions2.
  • Cyclization : Hydrogen-bonding interactions with tetraarylphosphonium salts accelerate glycidol-isocyanate coupling3.
  • Condensation : Aldehyde reactions proceed via iminium intermediates rather than enamine pathways4.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H11NO3C_6H_{11}NO_3 and a molecular weight of approximately 145.16 g/mol. Its structure features an oxazolidinone ring with both hydroxymethyl and methyl substituents, contributing to its reactivity and biological interactions.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic pathways.

Biology

Research has indicated that 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound's mechanism involves inhibiting bacterial protein synthesis, similar to established antibiotics like linezolid.

Medicine

The compound is being explored for its potential as a pharmaceutical scaffold in drug development. Its structural modifications can enhance antibacterial efficacy and reduce resistance in pathogenic strains. Preliminary studies also suggest possible anti-inflammatory properties , expanding its therapeutic potential beyond antimicrobial applications.

The antibacterial activity of this compound is primarily attributed to its interaction with ribosomal RNA and proteins involved in bacterial translation processes. This interaction disrupts essential protein synthesis required for bacterial growth.

Structure-Activity Relationship (SAR)

Research has demonstrated that slight modifications in the molecular structure can significantly impact the compound's antibacterial efficacy. The following table summarizes findings from recent studies on structural variations:

Compound VariantAntibacterial EfficacyMembrane PermeabilityEfflux Susceptibility
OriginalModerateLowHigh
Variant AHighModerateModerate
Variant BVery HighHighLow

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Escherichia coli : This research assessed the compound's activity against E. coli strains with varying levels of efflux pump expression. Structural modifications improved efficacy against resistant strains.
  • Clinical Relevance : A case study involving patients with infections caused by resistant Staphylococcus aureus demonstrated a positive response to treatment with derivatives of this oxazolidinone compound.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    Hydroxymethylfurfural: Used in the food industry and as a precursor for various chemicals.

    4-Hydroxy-2-quinolone: Known for its antimicrobial activity.

Uniqueness: 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a hydroxymethyl group and an oxazolidinone ring makes it a versatile compound in synthetic chemistry and various industrial applications.

Biological Activity

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one, a member of the oxazolidinone family, has garnered attention for its potential biological activities, particularly as an antibacterial agent. This compound's structural characteristics, including the hydroxymethyl and methyl groups on the oxazolidinone ring, contribute to its unique reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO3, with a molecular weight of approximately 145.16 g/mol. The compound features a five-membered ring containing nitrogen and oxygen, which is pivotal for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism of action is primarily through the inhibition of bacterial protein synthesis, similar to that of linezolid, a well-established antibiotic. This similarity suggests that it may be effective against various Gram-positive bacteria, including methicillin-resistant strains.

Structure-Activity Relationship (SAR)

Studies have demonstrated that slight modifications in the molecular structure can enhance the compound's antibacterial efficacy. For instance, variations in substituents on the oxazolidinone ring have been shown to influence permeability across bacterial membranes and efflux susceptibility. Table 1 summarizes findings from recent studies on structural modifications and their impact on antibacterial activity.

Compound VariantAntibacterial EfficacyMembrane PermeabilityEfflux Susceptibility
OriginalModerateLowHigh
Variant AHighModerateModerate
Variant BVery HighHighLow

Anti-inflammatory Properties

In addition to its antibacterial effects, preliminary research suggests that this compound may possess anti-inflammatory properties. This aspect has been less explored but could provide additional therapeutic avenues for this compound in treating inflammatory conditions.

Case Studies

Research involving various bacterial strains has highlighted the effectiveness of this compound. For example:

  • Study on Escherichia coli : A study assessed the compound's activity against E. coli strains with varying levels of efflux pump expression. Results indicated that structural modifications improved efficacy against resistant strains.
  • Clinical Relevance : A case study involving patients with infections caused by resistant Staphylococcus aureus demonstrated a positive response to treatment with derivatives of this oxazolidinone compound.

The primary mechanism through which this compound exerts its antibacterial effects involves binding to the ribosomal RNA and proteins involved in bacterial translation processes. This interaction disrupts protein synthesis essential for bacterial growth and replication.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often relies on chiral auxiliaries or catalysts. For oxazolidinones, fluorous chiral auxiliaries can enhance stereochemical control during cyclization. Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to minimize racemization. For example, lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C under argon effectively promotes stereoselective acylations . Post-synthesis, purification via recrystallization or chiral chromatography is recommended. X-ray crystallography (e.g., using synchrotron radiation) confirms absolute configuration, as demonstrated for structurally similar oxazolidinones .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and substitution patterns. For hydroxymethyl groups, deuterated DMSO resolves exchangeable protons.
  • X-ray Crystallography : Provides unambiguous structural confirmation, especially for stereocenters. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves crystal quality .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.
    Discrepancies between techniques (e.g., NMR vs. X-ray) may arise from dynamic equilibria in solution, requiring computational validation (DFT calculations) .

Q. How can the hygroscopic nature of the hydroxymethyl group be managed during storage and handling?

  • Methodological Answer : The hydroxymethyl group’s hydrophilicity necessitates strict anhydrous conditions. Store the compound under argon or nitrogen in sealed vials with desiccants (e.g., molecular sieves). For experimental use, pre-dry solvents (e.g., THF over sodium/benzophenone) and employ gloveboxes for moisture-sensitive reactions. Lyophilization from tert-butanol/water mixtures can stabilize the compound for long-term storage .

Advanced Research Questions

Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?

  • Methodological Answer : NMR-derived NOE correlations may conflict with X-ray data due to conformational flexibility. To resolve this:

Perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering).

Use Density Functional Theory (DFT) to model energetically favorable conformers and compare with experimental data.

Validate via solid-state NMR, which aligns with X-ray structures by probing rigid crystal environments .

Q. What mechanistic insights explain the regioselectivity of oxazolidinone cyclization reactions?

  • Methodological Answer : Cyclization regioselectivity depends on the nucleophile’s accessibility and reaction medium. For example, intramolecular nucleophilic attack by the hydroxymethyl group is favored in aprotic solvents (e.g., DMF) due to reduced solvation of the transition state. Kinetic studies (e.g., monitoring by in-situ IR) reveal that steric hindrance from the 4-methyl group directs ring closure to the less hindered position. Computational modeling (e.g., transition state theory) further elucidates energy barriers .

Q. How can synthetic yields be improved for derivatives of this compound?

  • Methodological Answer : Optimize reaction parameters systematically:

  • Catalyst Screening : Test palladium or organocatalysts for cross-coupling reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic substitution rates.
  • Protecting Groups : Temporarily protect the hydroxymethyl group with TBS or acetyl to prevent side reactions during functionalization .
    Design of Experiments (DoE) software (e.g., MODDE) can identify critical factors (temperature, stoichiometry) for maximizing yield.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Melting point deviations often arise from polymorphism or impurities. To investigate:

Perform DSC/TGA to detect polymorphic transitions or decomposition.

Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.

Compare with computational predictions (e.g., COSMO-RS) that account for crystal packing effects.
For example, oxazolidinones with bulky substituents exhibit varied melting behaviors due to lattice stability differences .

Properties

IUPAC Name

4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-5(2-7)3-9-4(8)6-5/h7H,2-3H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUDHKGYEHJGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288785
Record name NSC57599
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-85-2
Record name NSC57599
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC57599
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask with 2-amino-2-methyl-1,3-propanediol (3.32 g, 31.6 mmol) and diethyl carbonate (10 ml, 83 mmol) was fitted with a Dean-Stark trap and condenser and the suspension heated to 140° C. until 5 ml of liquid had been collected in the trap (˜8 hr). The solution was cooled to RT slowly, and the resulting white, block crystals were filtered off (2.79 g, 21.3 mmol, 67%). The supernatant was purified by flash chromatography to afford the title compound as a white solid (1.04 g, 7.94 mmol, 25%). 1H NMR (CDCl3, 400 MHz) δ 1.36 (s, 3H), 2.2 (br s, 1H), 3.56 (m, 2H), 4.06 (d, J=8.8 Hz, 1H), 4.33 (d, J=8.8 Hz, 1H), 5.2-5.3 (br s, 1H). ESI/APCI calculated for C5H9NO3: 131.06. Found: 132 (MH+).
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

A Dean-Stark trap was fitted to a flask containing 2-amino-2-methyl-1,3-propanediol (21.62 g, 205.6 mmol) suspended in diethyl carbonate (40 ml, 330 mmol). The suspension was heated to 150° C. for 6 h, during which time approximately 12 ml of ethanol was distilled. The solution was cooled to RT overnight, and the resulting crystals were filtered and washed with cold ethanol. The crude material (˜90% purity) was used without further purification (24.82 g, 189.0 mmol, 92%). 1H NMR (CDCl3, 400 MHz) δ 1.36 (s, 3H), 2.2 (br s, 1H), 3.57 (m, 2H), 4.06 (d, 1H, J=8.8 Hz), 4.33 (d, 1H, J=8.8 Hz), 5.2 (br s, 1H). LRMS (ESI/APCI): 132 [M+H]+.
Quantity
21.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.